molecular formula C6H8N4O4 B2726732 3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoic acid CAS No. 96360-24-6

3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoic acid

Cat. No. B2726732
CAS RN: 96360-24-6
M. Wt: 200.154
InChI Key: XNGPOEDDHLRSKP-UHFFFAOYSA-N
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Description

“3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoic acid” is a chemical compound with the molecular formula C6H7N3O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C6H7N3O4 . The ChemSpider ID for this compound is 5250743 . The average mass is 378.297 Da and the monoisotopic mass is 378.092407 Da .


Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C6H7N3O4 . The CAS Number is 28280-67-3 . The molecular weight is 185.14 . The MDL number is MFCD00100697 .

Scientific Research Applications

Synthesis of Heterocycles

Studies have focused on the synthesis of various heterocyclic compounds using triazine derivatives as key intermediates. For instance, Bandgar and Pandit (2003) demonstrated the synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions, highlighting the role of triazine derivatives in facilitating heterocyclic synthesis at room temperature (Bandgar & Pandit, 2003).

Renewable Building Blocks for Material Science

Phloretic acid, a phenolic compound, has been explored as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation. This research suggests the potential of triazine derivatives in providing specific properties of benzoxazine to aliphatic -OH bearing molecules or macromolecules, demonstrating their application in material science (Acerina Trejo-Machin et al., 2017).

Biological Evaluation of Cobalt Complexes

New classes of triazine ligands and their cobalt complexes have been synthesized and evaluated for their biological activities. These studies provide insights into the binding ability and mode of binding with CT-DNA and BSA, indicating the potential biomedical applications of triazine derivatives (S. Parveen et al., 2018).

Anticancer Activity of Triazine Derivatives

Research on S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone derivatives highlighted their significant anticancer activities in vitro. These studies showcase the application of triazine derivatives in developing potential anticancer agents (H. Saad & A. Moustafa, 2011).

Environmental Sensing Applications

Triazine-based compounds have been utilized in the selective and ultrafast detection of pollutants like trinitrophenol (TNP) in water. The studies demonstrate the application of these compounds in environmental monitoring and sensing, providing a pathway for the development of efficient detection methods for hazardous substances (Prasenjit Das & S. Mandal, 2018).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . It has a hazard statement of H302 . The storage class code is 11 - Combustible Solids . The WGK is 3 . The flash point is not applicable .

properties

IUPAC Name

3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c11-3(12)1-2-7-4-5(13)8-6(14)10-9-4/h1-2H2,(H,7,9)(H,11,12)(H2,8,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGPOEDDHLRSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC1=NNC(=O)NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid

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